molecular formula C12H13N3O B2807370 2-(Morpholin-4-yl)quinoxaline CAS No. 34548-25-9

2-(Morpholin-4-yl)quinoxaline

Cat. No.: B2807370
CAS No.: 34548-25-9
M. Wt: 215.256
InChI Key: GPKFGQYQTYQRCP-UHFFFAOYSA-N
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Description

“2-(Morpholin-4-yl)quinoxaline” is a nitrogen-containing heterocyclic compound . It’s a part of the quinoxaline family, which has many pharmaceutical and industrial purposes . Quinoxaline derivatives are used in various drugs currently in the market .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline has been extensively studied for the last two decades . Various synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a benzene ring and a pyrazine ring . The InChI code for a similar compound, “2-chloro-3-(morpholin-4-yl)quinoxaline”, is 1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2 .


Chemical Reactions Analysis

Quinoxaline is a weak base and can form salts with acids . It’s a low melting solid and is miscible in water . More research is needed to fully understand the chemical reactions involving “this compound”.

Scientific Research Applications

Synthesis and Photophysical Properties

One area of research focuses on the synthesis of new quinoline derivatives, including those with morpholin-4-yl groups. For example, the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination demonstrates the versatility of these compounds. These synthesized compounds exhibit strong photophysical properties, such as intraligand and charge-transfer type transitions, and have shown strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).

Antitumor Agents

A novel series of 2-(benzimidazol-2-yl)quinoxalines, designed with morpholine moieties, has been synthesized and characterized for antitumor activities. These compounds have shown promising activity against a wide range of cancer lines, with minimal cytotoxicity against normal cells. This suggests their potential as lead compounds for further study and development as new anticancer agents (Mamedov et al., 2022).

Antiviral Activity and Interferon Inducing Ability

The antiviral properties and interferon-inducing ability of morpholine derivatives have been explored, with some compounds exhibiting low toxicity and potent activity as antivirals. Specifically, morpholine and 4-methyl-piperidine derivatives have been identified as active antivirals with minimal cytotoxicity, showcasing their potential in viral infection treatment strategies (Shibinskaya et al., 2010).

Material Science and Organic Electronics

In material science, particularly in the domain of organic electronics, morpholine-containing quinoxaline derivatives have been investigated for their electron transport properties. For instance, the manipulation of the lowest unoccupied molecular orbital (LUMO) distribution in quinoxaline-containing architectures demonstrates their application in designing efficient blue phosphorescent organic light-emitting diodes (PhOLEDs). This research indicates the compounds' potential as electron transport materials, contributing to advancements in electronic device fabrication (Yin et al., 2016).

Antimicrobial Activity

The antimicrobial activity of quinoxaline derivatives, including those with morpholin-4-yl groups, has also been a subject of investigation. Some derivatives have shown significant activity against bacterial and fungal strains, indicating their potential as novel antimicrobial agents. This area of research is crucial for developing new treatments against resistant microbial strains (Subhash & Bhaskar, 2020).

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . They are anticipated to have a great future in medicinal chemistry . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .

Biochemical Analysis

Properties

IUPAC Name

4-quinoxalin-2-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKFGQYQTYQRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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